M-Tolyl dimethylcarbamate
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Overview
Description
3-Methylphenyl N,N-dimethylcarbamate, also known as 3-methylbenzyl dimethylcarbamate, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a 3-methylphenyl group attached to a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl N,N-dimethylcarbamate typically involves the reaction of 3-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride .
Industrial Production Methods
In industrial settings, the production of 3-Methylphenyl N,N-dimethylcarbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Methylphenyl N,N-dimethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Methylphenyl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Phenyl N,N-dimethylcarbamate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and biological activity.
2-Methylphenyl N,N-dimethylcarbamate: The methyl group is positioned at the 2-position on the phenyl ring, leading to different steric and electronic effects.
4-Methylphenyl N,N-dimethylcarbamate: The methyl group is positioned at the 4-position, which can also influence its chemical and biological properties.
Uniqueness
3-Methylphenyl N,N-dimethylcarbamate is unique due to the specific positioning of the methyl group at the 3-position on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
M-Tolyl dimethylcarbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its interactions within biological systems, including its effects on enzyme inhibition, toxicity, and possible therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound consists of a tolyl group attached to a dimethylcarbamate moiety, which contributes to its reactivity and biological interactions.
Biological Activity Profiles
The biological activity of this compound has been evaluated through various studies, focusing on its potential as an inhibitor and its toxicological profile.
Enzyme Inhibition
One of the significant areas of research involves the inhibition of specific enzymes. This compound has been tested for its ability to inhibit certain hydrolases. For instance, studies have shown that carbamates can act as inhibitors of serine hydrolases, impacting lipid metabolism and signaling pathways.
Compound | Enzyme Target | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | hABHD6 | 44 | High selectivity over FAAH |
This table summarizes the inhibitory activity of this compound against human α/β hydrolase domain 6 (hABHD6), indicating its potential as a selective inhibitor in biochemical pathways.
Toxicological Studies
Toxicity assessments have revealed that carbamates, including this compound, can exhibit adverse effects. The compound's potential teratogenic and carcinogenic properties have been investigated through computational models and laboratory studies.
Activity | Probability (Pa) | Remarks |
---|---|---|
Teratogenic | 0.534 | Moderate risk |
Carcinogenic | 0.571 | Potential hazard |
The above table outlines predicted activities based on computational estimations, suggesting that while this compound may have therapeutic applications, caution is warranted due to its potential risks.
Study 1: In vitro Effects on Cell Lines
In a study evaluating the cytotoxic effects of various carbamates, including this compound, on human cell lines, it was found that exposure led to significant cell death at higher concentrations. The study utilized several assays to measure cell viability and apoptosis markers.
Study 2: Environmental Impact Assessment
Research has also focused on the environmental implications of carbamate usage. A case study examining the degradation products of this compound in soil indicated that while the parent compound is relatively stable, its metabolites could pose ecological risks due to their bioactivity.
Discussion
The biological activity of this compound illustrates a dual nature: it possesses potential therapeutic benefits through enzyme inhibition while also presenting risks associated with toxicity. The balance between these aspects is critical for further development and application in pharmacology.
Properties
CAS No. |
7305-07-9 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3-methylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3 |
InChI Key |
BSFCOZXUSUSSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
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